Dioleyl hydrogen phosphite
Description
Properties
CAS No. |
25088-57-7 |
|---|---|
Molecular Formula |
C36H71O3P |
Molecular Weight |
582.9 g/mol |
IUPAC Name |
bis(octadec-9-enyl) hydrogen phosphite |
InChI |
InChI=1S/C36H71O3P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-40(37)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3 |
InChI Key |
FLAJFZXTYPQIBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOP(O)OCCCCCCCCC=CCCCCCCCC |
Color/Form |
Clear liquid |
density |
0.880 to 0.910 Bulk density = 7.5 lb/gal |
physical_description |
Clear liquid; [HSDB] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Pathways for Dioleyl Hydrogen Phosphite (B83602)
Conventional methods for producing dioleyl hydrogen phosphite are well-documented and form the basis of its industrial-scale manufacturing. These pathways include direct esterification and reactions involving phosphorus halides.
Direct esterification is a common method for synthesizing phosphate (B84403) esters. The reaction involves combining orthophosphoric acid with two molecular equivalents of oleyl alcohol. To drive the reaction equilibrium towards the formation of the desired diester, water, a byproduct of the reaction, must be continuously removed. This is typically accomplished through azeotropic distillation using a solvent such as toluene (B28343) or xylene. google.com
The general reaction is: H₃PO₄ + 2 C₁₈H₃₅OH → (C₁₈H₃₅O)₂PO(OH) + 2 H₂O
To enhance the reaction rate and yield, a substoichiometric amount of a basic compound, such as sodium hydroxide (B78521), potassium carbonate, or a suitable amine, is often added. google.com This base neutralizes acidic byproducts, further shifting the equilibrium toward ester formation. Under optimal conditions, this process can achieve yields exceeding 85-90%.
Optimized Reaction Conditions for Direct Esterification
| Parameter | Specification | Rationale |
|---|---|---|
| Molar Ratio (H₃PO₄:oleyl alcohol) | 1:2 | Ensures complete conversion to the diester. |
| Solvent | Toluene or xylene | Acts as a water entrainer for azeotropic removal. google.com |
| Catalyst/Base | Sodium hydroxide (NaOH) or potassium carbonate | Neutralizes acidic byproducts, shifting equilibrium. |
| Temperature | 110–150°C (reflux) | Balances reaction rate against the thermal stability of oleyl alcohol. |
| Reaction Time | 4–8 hours | Sufficient time to ensure greater than 90% conversion. |
A primary industrial method for synthesizing this compound involves the reaction of oleyl alcohol with phosphorus trichloride (B1173362). evitachem.comechemi.com This process is a common route for producing various dialkyl hydrogen phosphites. echemi.comgoogle.com The reaction is typically conducted under controlled conditions to ensure high yield and purity. evitachem.com Key parameters include elevated temperatures to facilitate the reaction and the potential use of an inert solvent. evitachem.com Post-reaction, the product often requires purification to remove unreacted starting materials and byproducts. evitachem.com
The general reaction can be summarized as: PCl₃ + 2 R-OH → (R-O)₂P(O)H + 2 HCl (Where R represents the oleyl group)
A base, such as diethylaniline, can be employed to neutralize the hydrogen chloride (HCl) generated during the reaction, as the local liberation of HCl can lead to side reactions. orgsyn.org
For commercial-scale manufacturing, continuous production processes offer economic and logistical advantages. google.com Patents describe processes for the continuous production of dialkyl hydrogen phosphites in high yield and purity. google.com A key objective is to use simple equipment that avoids the need for specialized refrigeration or complex solvent-recovery systems. google.com
One strategy involves using a large volume of a relatively non-volatile, inert solvent. google.com This high-dilution environment facilitates the removal of reaction heat and allows the dialkyl hydrogen phosphite product, which is often insoluble in the chosen solvent, to be easily separated. google.com However, the economic feasibility of this process decreases as the molecular weight of the alcohol increases; it is considered highly improbable to be economically useful for alcohols with more than eight carbon atoms without a solvent. google.com For smaller molecules like dimethyl phosphite, a jet reactor can be used in a continuous process to ensure thorough mixing of the reactants, achieving yields over 80%. chembk.com These principles highlight the challenges and considerations for scaling up the production of a large molecule like this compound.
Advanced Synthetic Strategies and Green Chemistry Principles
In line with the growing emphasis on sustainable chemistry, advanced synthetic methods are being explored to produce phosphite esters more efficiently and with less environmental impact.
The development of solvent-free synthetic routes is a core principle of green chemistry. While fair yields can be obtained for smaller dialkyl phosphites (like dibutyl phosphite) without a solvent, this becomes more challenging for long-chain alcohols. google.com
A promising alternative is the use of catalytic methods. Research has demonstrated a highly efficient method for synthesizing phosphite diesters using environmentally benign Zinc(II) catalysts. rsc.org This approach allows for the consecutive introduction of two alcohol groups onto the phosphorus center under mild conditions, with trifluoroethanol released as the only byproduct and without the need for any additives. rsc.org Such catalytic systems could be applied to a wide range of alcohols, including highly functionalized ones. rsc.org
Microwave-assisted synthesis represents a significant advancement in chemical synthesis, offering dramatically reduced reaction times. nih.govorganic-chemistry.org This technique is noted as an emerging strategy for producing phosphate esters, potentially under solvent-free conditions. For example, theoretical application of microwave irradiation (0.5 KW for 3 minutes) could significantly accelerate the esterification process, although specific empirical data for this compound is not widely available.
Studies on other esterification reactions show that microwave assistance can enhance conversion to over 97% in a very short time compared to conventional heating. nih.gov This method is a very fast and convenient alternative for forming esters, often proceeding in excellent yields within minutes and without the need for additional catalysts. organic-chemistry.org
Control of Side Reactions and Byproduct Formation
The synthesis of this compound, primarily through the reaction of oleyl alcohol with a phosphorus source like phosphorus trichloride, is susceptible to several side reactions that can impact yield and purity. evitachem.com Effective control of the reaction environment is paramount to minimize the formation of undesirable byproducts. The inherent unsaturation of the oleyl chains and the reactivity of the phosphite moiety are the primary sources of these side reactions.
Key side reactions include oxidation, hydrolysis, and thermal degradation. The double bonds within the oleyl groups are prone to oxidation or polymerization, particularly when subjected to high temperatures. To mitigate this, syntheses are typically performed under an inert atmosphere, such as nitrogen or argon, which prevents contact with atmospheric oxygen. Precise temperature control is also crucial to prevent thermal degradation of the reactants and products. evitachem.com
Hydrolysis represents another significant pathway for byproduct formation. The presence of water can lead to the breakdown of the desired this compound into oleyl alcohol and phosphorous acid. evitachem.com Therefore, the use of anhydrous reagents and solvents is a standard precaution to ensure the integrity of the target compound.
In the common synthetic route using phosphorus trichloride and oleyl alcohol, hydrogen chloride (HCl) is generated as a major byproduct. evitachem.com While much of this is removed as a gas, residual HCl can promote other unwanted reactions. Furthermore, incomplete reactions or incorrect stoichiometry can result in a mixture of mono-oleyl, di-oleyl, and potentially tri-oleyl phosphites. The Atherton-Todd reaction, a method for forming phosphoramidates and phosphate esters from dialkyl phosphites, highlights the reactivity of the P-H bond and its potential for unintended derivatization if contaminants are present. beilstein-journals.orgnih.gov
The table below summarizes the primary side reactions and the established methods for their control during the synthesis of this compound.
Table 1: Control of Synthetic Side Reactions
| Side Reaction/Byproduct | Causal Factors | Control Strategies |
|---|---|---|
| Oxidation of Phosphite | Presence of oxygen | Perform reaction under an inert atmosphere (e.g., Nitrogen, Argon). |
| Polymerization/Oxidation of Oleyl Chains | High temperature, oxygen | Maintain strict temperature control and utilize an inert atmosphere. |
| Hydrolysis | Presence of water/moisture | Use anhydrous (dry) solvents and reagents. |
| Acidic Byproducts (e.g., HCl, Phosphorous Acid) | Reaction of PCl₃ with alcohol; Hydrolysis | Control reaction stoichiometry; Subsequent neutralization and purification steps. evitachem.comgoogle.com |
| Incomplete Esterification (e.g., Mono-oleyl phosphite) | Incorrect stoichiometry, insufficient reaction time | Precise control over reactant ratios and reaction duration. |
Purification and Isolation Techniques for High-Purity Research Materials
Achieving high purity for this compound, especially for research applications where contaminants can interfere with experimental results, requires a multi-step purification and isolation process. The strategy is designed to systematically remove unreacted starting materials, catalysts, and byproducts generated during synthesis.
Following the initial reaction, the crude product is a mixture containing the desired phosphite, dissolved acidic gases like HCl, unreacted oleyl alcohol, and other acidic or non-volatile impurities. google.com The initial purification step often involves removing the volatile byproducts. This can be accomplished by placing the crude mixture under a vacuum to sweep out dissolved gases such as hydrogen chloride and any volatile organic byproducts like alkyl chlorides that may have formed. google.com
The next crucial step is neutralization, which targets the removal of acidic impurities. The crude product can be washed with a mild aqueous base, such as a sodium hydroxide or sodium bicarbonate solution, to eliminate residual HCl and acidic phosphorus compounds like phosphorous acid or mono-alkyl phosphites. An alternative method involves bubbling a base like anhydrous ammonia (B1221849) through the product, followed by filtration to remove the resulting ammonium (B1175870) salts. google.com
After neutralization, the organic phase is typically washed with water or brine to remove any remaining salts and water-soluble impurities. To remove residual water from the product, it is dried over an anhydrous agent, such as magnesium sulfate (B86663) or sodium sulfate.
For many applications, the final and most critical purification step is vacuum distillation. google.com Due to the high molecular weight and low volatility of this compound, distillation must be performed under high vacuum to prevent thermal decomposition. This technique effectively separates the target compound from non-volatile impurities and byproducts with significantly different boiling points. google.com
For obtaining exceptionally pure material required for sensitive research, column chromatography is a highly effective technique. Flash chromatography, a variation that uses pressure to speed up the separation, can be employed to isolate the phosphite from closely related impurities, such as oxidized byproducts or other esters, that may be difficult to remove by distillation alone. nih.gov The purity of the final isolated product is typically confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) or High-Performance Liquid Chromatography (HPLC).
The table below outlines the common techniques used for the purification and isolation of this compound.
Table 2: Purification and Isolation Techniques
| Technique | Purpose | Impurities Targeted |
|---|---|---|
| Vacuum Degassing | Removal of volatile components | Dissolved hydrogen chloride (HCl), low-boiling point byproducts. google.com |
| Neutralization Wash | Removal of acidic impurities | Residual HCl, phosphorous acid, mono-oleyl phosphite. google.com |
| Water/Brine Wash | Removal of water-soluble components | Salts from neutralization, residual base. |
| Drying | Removal of trace water | Dissolved water. |
| High-Vacuum Distillation | Separation based on boiling point | Unreacted oleyl alcohol, non-volatile impurities, some byproducts. google.com |
| Column/Flash Chromatography | High-purity separation based on polarity | Closely related esters, oxidation products, non-polar impurities. nih.gov |
Chemical Reactivity and Mechanistic Investigations
Reactions of the P-H Bond
The hydrogen atom bonded directly to the phosphorus center in dioleyl hydrogen phosphite (B83602) is acidic and can be removed by a base. The P-H bond can also undergo homolytic cleavage to form a radical. These properties are the basis for its participation in hydrophosphonylation and radical addition reactions.
Hydrophosphonylation Reactions
Hydrophosphonylation refers to the addition of the H-P bond of a phosphite across an unsaturated carbon-heteroatom double bond, such as a carbonyl (C=O) or imine (C=N) group. wikipedia.org This reaction is a powerful method for forming carbon-phosphorus (C-P) bonds, leading to the synthesis of α-hydroxyphosphonates and α-aminophosphonates, respectively. wikipedia.orgwikipedia.org The reaction is typically catalyzed by either a base or a Lewis acid. wikipedia.org In the base-catalyzed mechanism, the base deprotonates the phosphite to form a phosphonate (B1237965) anion, which then acts as a nucleophile, attacking the electrophilic carbon of the double bond. Subsequent protonation of the resulting intermediate yields the final product.
Pudovik Reaction with Aldehydes and Ketones
A prominent example of hydrophosphonylation is the Pudovik reaction, which involves the addition of dialkyl phosphites, such as dioleyl hydrogen phosphite, to aldehydes and ketones. wikipedia.orgevitachem.com This reaction yields α-hydroxyphosphonates. organic-chemistry.orgresearchgate.net The reaction can also be extended to imines to produce α-aminophosphonates. wikipedia.orgwikipedia.org The Pudovik reaction is closely related to the Abramov reaction, which uses trialkyl phosphites. wikipedia.org
The reaction is generally catalyzed by bases, such as diethylamine, or Lewis acids. wikipedia.orgnih.gov The choice and amount of catalyst can influence the reaction's outcome. For instance, in related systems, low catalyst concentrations favor the formation of the initial Pudovik adduct, while higher concentrations can lead to rearrangements. nih.gov Enantioselective variants of the Pudovik reaction have been developed using chiral catalysts, such as chiral amine bases or aluminum complexes, to produce optically active α-hydroxy and α-amino phosphonates. wikipedia.orgorganic-chemistry.orgresearchgate.net
| Reaction | Substrate | Catalyst | Product |
| Pudovik Reaction | Aldehydes, Ketones, Imines | Base (e.g., Diethylamine) or Lewis Acid | α-Hydroxyphosphonates, α-Aminophosphonates |
Radical Addition Reactions (e.g., in polymerization)
The P-H bond in this compound can undergo homolytic cleavage to generate a phosphonyl radical. This reactive intermediate can participate in radical addition reactions, particularly with unsaturated compounds like alkenes. researchgate.net This reactivity can be harnessed in polymerization processes. youtube.com
In the context of polymerization, a radical initiator can abstract the hydrogen atom from this compound to form a P-centered radical. libretexts.orgnih.gov This phosphonyl radical can then add across the double bond of a monomer (e.g., an alkene), initiating a chain-growth polymerization. youtube.comlibretexts.org The process involves three main stages: initiation, propagation, and termination. libretexts.orglibretexts.org
Initiation: A radical initiator generates a phosphonyl radical from this compound. This radical adds to a monomer molecule.
Propagation: The newly formed radical monomer adds to another monomer molecule, and this process repeats, extending the polymer chain. libretexts.org
Termination: The growth of polymer chains is halted through processes like radical combination or disproportionation. libretexts.org
This type of reaction is versatile as radical additions are generally tolerant of various functional groups. youtube.com
Phosphorylation Reactions
This compound can also act as a phosphorylating agent, transferring its phosphorus-containing group to nucleophiles like amines and alcohols. These reactions typically require an activation step to convert the P-H group into a better leaving group.
Atherton-Todd Reaction with Amines and Alcohols
The Atherton-Todd reaction is a classic method for converting dialkyl phosphites into phosphoramidates, phosphates, or related compounds. beilstein-journals.orgwikipedia.orgnih.gov The reaction involves treating the dialkyl phosphite with a nucleophile (an amine or alcohol) in the presence of a base (typically a tertiary amine) and a halogenating agent, most commonly carbon tetrachloride. beilstein-journals.orgwikipedia.orgresearchgate.net
The mechanism is believed to proceed through the in-situ formation of a reactive dialkyl chlorophosphate intermediate. wikipedia.orgresearchgate.net The base deprotonates the phosphite, and the resulting anion reacts with carbon tetrachloride to form the chlorophosphate and a trichloromethanide anion. researchgate.net This highly electrophilic chlorophosphate is then readily attacked by the nucleophile (amine or alcohol) to yield the final phosphorylated product, such as a phosphoramidate (B1195095) or a phosphate (B84403) ester. evitachem.combeilstein-journals.org
| Reaction | Reagents | Nucleophile | Key Intermediate | Product |
| Atherton-Todd | This compound, Carbon tetrachloride, Base (e.g., Triethylamine) | Amine | Dioleyl chlorophosphate | Dioleyl phosphoramidate |
| Atherton-Todd | This compound, Carbon tetrachloride, Base (e.g., Triethylamine) | Alcohol | Dioleyl chlorophosphate | Trialkyl phosphate ester |
Formation of Phosphonates and Phosphinates
Phosphonates are organophosphorus compounds featuring a C-PO(OR)₂ group. wikipedia.org The reactions discussed previously provide direct routes to phosphonate derivatives from this compound. For example, the hydrophosphonylation of aldehydes and ketones (Pudovik reaction) directly forms α-hydroxyphosphonates, which are a subclass of phosphonates. evitachem.comwikipedia.org
Phosphinates, which have two organic groups directly attached to the phosphorus atom (R₂P(O)OR'), can also be synthesized from precursors derived from H-phosphonates. organic-chemistry.org While this compound is a phosphonate precursor, further reactions are needed to generate phosphinates. The Atherton-Todd reaction can be adapted to synthesize phosphinic amides from secondary phosphine (B1218219) oxides, highlighting the versatility of this reaction class. chempedia.info
The phosphonate esters formed through these reactions can be subsequently hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acids. nih.govbeilstein-journals.org
Oxidative Transformations to Phosphates
The oxidation of this compound to its corresponding phosphate, dioleyl phosphate, is a key transformation. This reaction involves the conversion of the phosphorus(III) center in the phosphite tautomer to a phosphorus(V) center. Various oxidizing agents can accomplish this transformation, with the choice of reagent often depending on the desired reaction conditions and scale.
Common oxidizing agents for the conversion of dialkyl hydrogen phosphites to dialkyl phosphates include hydrogen peroxide, organic peroxides, and potassium permanganate. The reaction with hydrogen peroxide is a widely used method due to its efficiency and the clean nature of its byproduct, water.
A general mechanism for the oxidation of a dialkyl hydrogen phosphite involves the nucleophilic attack of the phosphorus atom on the oxidant, leading to the formation of a phosphate ester. The reaction conditions, such as temperature and the presence of catalysts, can significantly influence the reaction rate and yield. For instance, a patented process for producing phosphate esters from phosphites using hydrogen peroxide and an organic peroxide as a catalyst suggests that temperatures in the range of 25°C to 200°C are advantageous. google.com Below this range, reaction rates can be slow, while temperatures above 200°C may lead to side reactions and decomposition. google.com
While specific research data on the oxidation of this compound is limited, the general principles of dialkyl hydrogen phosphite oxidation can be applied. The following table summarizes typical conditions for the oxidation of analogous long-chain phosphites.
Table 1: Representative Conditions for the Oxidation of Dialkyl Hydrogen Phosphites to Dialkyl Phosphates
| Phosphite Reactant | Oxidizing Agent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Monodocosyl phosphite | Oxygen | Dibenzoyl peroxide | 150 | Quantitative |
| Tri(octadecylphenol 150 E.O.) phosphite | Oxygen | Dibenzoyl peroxide | 200 | Quantitative |
| Tri(nonylphenol 5 E.O.) phosphite | Oxygen | di-t-butyl peroxide | 100 | Not specified |
Data is illustrative for analogous long-chain phosphites and phosphates as specific data for this compound was not available. google.com
Transesterification and Related Exchange Reactions
This compound can undergo transesterification reactions in the presence of other alcohols. This alcohol exchange process is reversible and can be driven to completion by removing the lower-boiling alcohol from the reaction mixture. The reaction can be catalyzed by either acids or bases, with basic catalysts such as sodium alcoholates being particularly effective.
The mechanism of base-catalyzed transesterification involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile, attacking the phosphorus center of the dialkyl hydrogen phosphite. This leads to a pentacoordinate intermediate, which then eliminates an oleyl alkoxide to form the new phosphite ester.
The transesterification of dialkyl phosphites with short-chain alcohols, such as methanol (B129727) or ethanol, would result in the formation of the corresponding dimethyl or diethyl phosphite and the release of oleyl alcohol. Due to the high boiling point of oleyl alcohol, driving this specific reaction to completion would require the removal of the more volatile short-chain alcohol.
Table 2: Potential Catalysts for the Transesterification of Phosphites
| Catalyst Type | Examples |
|---|---|
| Metal Alcoholates | Sodium methylate, Lithium methylate, Potassium ethylate |
| Metal Phenolates | Sodium phenolate, Potassium phenolate |
| Metal Hydrides | Sodium hydride |
| Metal Hydroxides | Sodium hydroxide (B78521) |
This table is based on general information for the transesterification of phosphites, as specific data for this compound was not found. google.com
The reaction temperature for transesterification can range from 100°C to 200°C in the presence of a basic catalyst. google.com The choice of catalyst and reaction conditions can influence the rate and equilibrium of the reaction.
Metal-Mediated and Catalytic Transformations involving this compound
This compound, as a member of the H-phosphonate family, is expected to participate in a variety of metal-mediated and catalytic transformations. These reactions are powerful tools for the formation of carbon-phosphorus (C-P) bonds, which are central to the synthesis of a wide range of organophosphorus compounds. Common metals used to catalyze these reactions include palladium, nickel, and copper.
Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are widely used to promote the cross-coupling of H-phosphonates with aryl, vinyl, and alkyl halides or triflates. A common example is the Hirao reaction, which typically involves the palladium-catalyzed coupling of a dialkyl hydrogen phosphite with an aryl halide. While specific examples utilizing this compound are not documented in readily available literature, the general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the H-phosphonate and reductive elimination to form the arylphosphonate and regenerate the catalyst. Microwave-assisted palladium-catalyzed cross-coupling of H-phosphonate diesters with aryl and vinyl halides has been shown to be a general and efficient method, often achieving quantitative yields in short reaction times. nih.gov
Nickel-Catalyzed Cross-Coupling Reactions: Nickel catalysts offer a more cost-effective alternative to palladium for C-P bond formation. Nickel-catalyzed cross-coupling reactions of H-phosphonates with aryl and vinyl electrophiles have been developed. These reactions often proceed under mild conditions and exhibit broad substrate scope. nih.gov For instance, nickel-catalyzed C-O/P-H cross-coupling allows for the use of readily available alcohol derivatives as substrates. nih.gov Nickel phosphite/phosphine complexes have also been employed as catalysts for C-S cross-coupling reactions. nih.gov
Copper-Catalyzed Reactions: Copper catalysts are effective for various phosphonylation reactions. Copper-catalyzed hydrophosphination of alkenes and alkynes with H-phosphonates is a well-established method for C-P bond formation. These reactions can often be performed under mild conditions. For example, copper-catalyzed hydrophosphinations of styrenes have been successfully carried out in water at room temperature. nih.gov
The following table summarizes the types of metal-catalyzed transformations that dialkyl hydrogen phosphites, and by extension this compound, are expected to undergo.
Table 3: Overview of Metal-Catalyzed Transformations of H-Phosphonates
| Metal Catalyst | Reaction Type | Substrate for C-P Bond Formation |
|---|---|---|
| Palladium | Cross-Coupling (e.g., Hirao reaction) | Aryl/Vinyl Halides, Triflates |
| Nickel | Cross-Coupling | Aryl/Vinyl Halides, Alcohol derivatives |
| Copper | Hydrophosphination, Oxyphosphorylation | Alkenes, Alkynes, Acrylates |
This table represents general reactivity for H-phosphonates, as specific research findings for this compound were not available. nih.govnih.govnih.govnih.govresearchgate.net
The reactivity in these transformations is governed by the nature of the catalyst, the substrates, and the reaction conditions. The large oleyl groups in this compound might introduce steric effects that could influence the efficiency and selectivity of these catalytic reactions compared to smaller dialkyl phosphites.
Applications in Advanced Materials and Catalysis
Polymer Science and Engineering
In the domain of polymer science, dioleyl hydrogen phosphite (B83602) and related phosphite compounds are utilized in several critical capacities, from influencing polymerization reactions to enhancing the final properties and durability of polymeric materials.
Role as Initiators and Co-initiators in Polymerization
The initiation of a polymerization process is a critical step that dictates the kinetics of the reaction and the properties of the resulting polymer. While some phosphites can participate in these initial stages, the primary role of dioleyl hydrogen phosphite is generally not as a direct initiator.
In certain systems, trialkyl phosphites can function as co-initiators, particularly in radical-promoted cationic polymerization. nih.gov For instance, in conjunction with diaryliodonium salts and a separate radical initiator, trialkyl phosphites can engage in a radical chain reaction to form polymerization-starting phosphonium salts. nih.gov This process, however, is highly specific. The broader class of dialkyl hydrogen phosphites, including this compound, is more commonly recognized for other functionalities within polymer systems. In some contexts, alkyl phosphites have been investigated as inhibitors to curb catalyst activity and extend the pot life of resins, such as in frontal ring-opening metathesis polymerization (FROMP). researchgate.net
Functionalization of Polymers and Materials (e.g., PTFE modification)
Post-polymerization modification is a key strategy for introducing specific functional groups onto a polymer backbone to tailor its properties for advanced applications. utexas.edu This can include altering surface energy, improving adhesion, or imparting biocompatibility.
One material that often requires surface modification is polytetrafluoroethylene (PTFE), known for its chemical inertness and low surface energy, which makes it difficult to bond with other materials. wikipedia.org Modification techniques for PTFE are designed to chemically alter its surface by breaking C-F bonds and introducing polar functional groups to enhance wettability and adhesion. mdpi.com Common methods include sodium etching, plasma etching, and laser or ion beam treatments. wikipedia.org These processes introduce groups like carbonyl (C=O), carboxyl (-COOH), and hydroxyl (-OH) onto the PTFE surface. rsc.org While this compound can participate in reactions to form α-aminophosphonates, which are used in creating functional polymers, its direct application for the surface functionalization of materials like PTFE is not a widely documented primary use. evitachem.commdpi.com
Phosphite-Based Additives for Polymer Stabilization (e.g., Process Stabilizers)
A significant industrial application of this compound is as a process stabilizer and secondary antioxidant for polymers. Organic phosphites are crucial additives that protect polymers from degradation at the high temperatures required for melt processing operations like extrusion and molding.
The primary mechanism of action for phosphite stabilizers is the decomposition of hydroperoxides (ROOH), which are initial products of polymer auto-oxidation. utexas.edu These hydroperoxides are unstable and can decompose into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals that propagate polymer degradation. Phosphites effectively reduce hydroperoxides to stable alcohols, and in the process, the phosphite ester is oxidized to a phosphate (B84403) ester. This action minimizes changes in the polymer's melt viscosity and prevents discoloration, ensuring the integrity of the material during processing.
This compound, specifically, is used as a co-stabilizer, often in conjunction with mixed metal stabilizers in polyvinyl chloride (PVC) applications. squarespace.com Its phenol-free nature makes it an environmentally favorable choice for polyolefins and other polymers.
Interactive Table: Properties of this compound (Doverphos® 253)
| Property | Typical Value |
|---|---|
| Physical Form | Clear Liquid |
| Molecular Weight | 582 g/mol |
| Phosphorus Content | 5.3% |
| Density | 7.5 lb/gal |
| Viscosity @ 25°C | 35 cps |
| Specific Gravity @ 25°C | 0.880 - 0.910 |
| Refractive Index @ 25°C | 1.4640 - 1.4700 |
Data sourced from Dover Chemical Corporation product information. squarespace.com
Chemical Mechanisms of Flame Retardancy in Polymeric Systems
This compound is employed as a flame retardant additive in various polymers. evitachem.com Phosphorus-based flame retardants can operate through two primary mechanisms: condensed-phase action and gas-phase action. nih.govresearchgate.net
Condensed-Phase Mechanism : In the solid (condensed) phase, the flame retardant alters the pyrolysis process of the polymer. nih.govnih.gov During heating, the phosphorus compound can decompose to form phosphoric acid. This acid acts as a catalyst for dehydration, promoting the formation of a stable, insulating layer of carbonaceous char on the polymer's surface. This char layer acts as a physical barrier, limiting the evolution of flammable volatile compounds (fuel) and shielding the underlying polymer from heat, thus slowing the combustion process. mdpi.com
Gas-Phase Mechanism : In the gas phase (the flame itself), phosphorus-containing compounds can volatilize and interrupt the chemical reactions of combustion. nih.gov Upon thermal decomposition, they release phosphorus-containing radicals, such as PO•. These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are essential for the propagation of the flame's chain reactions. nih.gov By terminating these reactions, the flame is chemically inhibited and extinguished.
Lubricant Chemistry and Tribology
In the field of lubrication, preventing wear and damage to moving metal components under high loads is critical. This compound serves as a key component or intermediate in the formulation of high-performance lubricant additives.
Anti-Wear (AW) and Extreme Pressure (EP) Additives
Dialkyl hydrogen phosphites are recognized as intermediates in the formation of anti-wear (AW) and extreme pressure (EP) additives for lubricating oils and greases. echemi.com Dioleyl phosphite is specifically used in lubricant compositions to provide anti-wear characteristics. epo.org Its primary application is as an additive in metalworking fluids. squarespace.com
The mechanism of AW and EP additives is activated under boundary lubrication conditions, where the lubricant film is too thin to prevent direct contact between the asperities of moving metal surfaces. machinerylubrication.com The high localized temperatures and pressures generated by this friction trigger a chemical reaction between the additive and the metal surface. machinerylubrication.comwikipedia.org
Phosphorus-containing additives, like this compound, decompose under these conditions and react with the iron or steel surface to form a sacrificial protective film. lubrication.expert This tribochemical film, often composed of a glassy iron phosphate or polyphosphate layer, possesses lower shear strength than the base metal. lubrication.expertresearchgate.net It acts as a solid lubricant, allowing the surfaces to slide over one another with reduced friction and preventing the catastrophic welding (scuffing) and adhesive wear that would otherwise occur under extreme pressure. machinerylubrication.comlubrication.expert
Interactive Table: Functions of this compound in Polymers and Lubricants
| Application Area | Function | Mechanism of Action |
|---|---|---|
| Polymer Science | Process Stabilizer | Decomposes hydroperoxides to prevent oxidative degradation during high-temperature processing. |
| Polymer Science | Flame Retardant | Promotes char formation (condensed phase) and/or releases radical-scavenging species (gas phase) to inhibit combustion. |
| Lubricant Chemistry | Anti-Wear (AW) Additive | Forms a protective tribochemical film on metal surfaces under boundary lubrication conditions to reduce wear. |
| Lubricant Chemistry | Extreme Pressure (EP) Additive | Reacts with metal surfaces at high temperatures and pressures to create a sacrificial layer that prevents welding and scuffing. |
Friction Modification Mechanisms at Tribological Interfaces
This compound is recognized for its efficacy as a friction modifier, antiwear (AW), and extreme pressure (EP) additive in lubricant formulations. echemi.comparchem.comhaz-map.com Its mechanism of action at tribological interfaces—the surfaces in relative motion—is a result of the combined functionalities of its oleyl groups and its phosphorus content. squarespace.com
The long, non-polar oleyl chains provide excellent oil solubility and contribute to the formation of a low-shear boundary film on metal surfaces. squarespace.com This film physically separates moving parts, reducing direct metal-to-metal contact and minimizing friction and wear. The phosphorus atom is the cornerstone of the compound's antiwear and extreme pressure properties. Under the high temperature and pressure conditions generated at asperity contacts (microscopic high points on surfaces), the this compound decomposes. This decomposition allows the phosphorus moiety to react with the metal surface, typically iron or steel, to form a protective, glassy phosphate-based layer known as a tribofilm. rsc.orgresearchgate.net This film is more durable than the physically adsorbed layer formed by the oleyl chains and provides essential protection against wear under severe boundary lubrication conditions.
Tribofilm Formation and Chemical Imaging Studies
The protective action of phosphorus-based additives like this compound is contingent upon the formation of a tribofilm. This process is a dynamic one, involving the chemical reaction of the additive with the lubricated surface, driven by the energy (heat and pressure) generated by friction. scispace.comresearchgate.net
While specific chemical imaging studies for this compound are not extensively detailed in the available literature, the mechanism can be understood from studies of related organophosphorus compounds, such as zinc dialkyldithiophosphate (ZDDP) and trialkyl phosphites. rsc.orgresearchgate.net The formation of the tribofilm is a tribochemical process, meaning it is activated by mechanical stress and temperature. researchgate.net
The process generally follows these steps:
Adsorption: The this compound molecule adsorbs onto the metal surface.
Decomposition: At points of high pressure and temperature, the molecule undergoes chemical breakdown.
Reaction: The reactive phosphorus species react with the metal oxide surface to form a complex iron phosphate/polyphosphate glassy layer. rsc.orgresearchgate.net This film is typically only 50-100 nanometers thick but is crucial for preventing catastrophic wear. rsc.org
Studies on similar phosphite additives show that the resulting tribological film is often composed of a hard polyphosphate glass, which provides wear resistance, sometimes covered by a low-shear-strength carbonaceous layer that contributes to friction reduction. researchgate.net
Integration into Metalworking Fluids
One of the primary applications for this compound is as an additive in metalworking fluids. squarespace.com Its properties make it highly suitable for these demanding applications, where it provides both lubrication and antiwear protection during machining operations. It is oil-soluble, light in color, and compatible with other common additives used in these formulations. squarespace.com
This compound is effective across a range of metals. squarespace.com In straight oil formulations, it is typically used at concentrations ranging from 1% to 10%. squarespace.com For broader lubricant applications, typical use levels can range from 0.1% to 3.0%. squarespace.com
| Property | Typical Value | Reference |
|---|---|---|
| Physical Form | Clear Liquid | squarespace.com |
| Molecular Weight | 582 g/mol | squarespace.com |
| Phosphorus Content | 5.3% | squarespace.comsquarespace.com |
| Viscosity @ 25°C | 35 cPs | squarespace.comsquarespace.com |
| Specific Gravity @ 25°C | 0.880–0.910 | squarespace.com |
| Refractive Index @ 25°C | 1.4640–1.4700 | squarespace.com |
Catalysis and Ligand Design
Beyond its tribological applications, this compound serves as a precursor and participant in various catalytic systems.
Precursor for Ligands in Transition Metal Catalysis
Dialkyl hydrogen phosphites, including this compound, are valuable precursors for synthesizing more complex phosphite and phosphine (B1218219) ligands used in transition metal catalysis. nih.gov These ligands are crucial for tuning the electronic and steric properties of a metal catalyst, thereby controlling its activity and selectivity. For instance, phosphite-type ligands are used in iridium-catalyzed asymmetric hydrogenation reactions. nih.gov The P(III) center in this compound can undergo various chemical transformations to create ligands that bind to transition metals like palladium, rhodium, iridium, and nickel, which are widely used in reactions such as hydrogenation, hydroformylation, and cross-coupling. rsc.orgresearchgate.net
Organocatalytic Applications
Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. While the use of this compound itself as a direct organocatalyst is not widely documented, the broader class of compounds containing P-H bonds can participate in certain catalytic cycles. For example, some organocatalytic approaches utilize hydrogen bond donor systems to facilitate reactions, a role that the P-OH tautomeric form of a dialkyl hydrogen phosphite could potentially play under specific conditions. rsc.org
Role in Esterification and Transesterification Catalysis
Dialkyl hydrogen phosphites are known to undergo transesterification reactions, where their alkoxy groups are exchanged with other alcohols, often under microwave-assisted conditions. mdpi.comnih.govresearchgate.net This reaction is a two-step process that can be used to synthesize mixed phosphites, which may themselves be valuable intermediates. nih.govresearchgate.net While often the subject of the reaction rather than the catalyst, the chemistry involved is relevant to catalytic processes. In some systems, acidic or basic catalysts are used to promote the transesterification of oils and esters; these can include phosphoric acid derivatives, highlighting the general role of phosphorus compounds in such transformations. nih.govresearchgate.net
Advanced Characterization and Computational Studies
Theoretical and Computational Chemistry
Reaction Pathway Modeling and Transition State Analysis
A significant area of study is the hydrophosphonylation or Pudovik reaction, which involves the addition of the P-H bond of a dialkyl hydrogen phosphite (B83602) across a carbon-oxygen or carbon-nitrogen double bond. wikipedia.orgnih.gov DFT calculations have been employed to model these reactions, comparing catalyzed and uncatalyzed pathways. rsc.orgresearchgate.net For instance, in the base-catalyzed Pudovik reaction, computational models can elucidate how the catalyst interacts with the phosphite, lowering the activation energy barrier for the nucleophilic attack. researchgate.net The transition state, the highest energy point on the reaction coordinate, can be located and its structure analyzed. youtube.com This analysis reveals the specific geometric arrangement of atoms as the new carbon-phosphorus bond is formed.
Recent DFT studies on related systems have explored complex reaction mechanisms, including autocatalytic pathways promoted by alcohol or water. acs.orgnih.gov These computational models, often performed at levels of theory like M062X/6-31G(d,p), can trace intricate proton transfer networks that facilitate the reaction. acs.orgnih.gov By comparing the calculated energies of different potential pathways, scientists can predict the most likely mechanism and explain experimental outcomes, such as product selectivity. nih.govrsc.org
Table 1: Representative Calculated Energies for a Model Pudovik Reaction Pathway This table presents hypothetical but representative energy values for a model base-catalyzed Pudovik reaction, as would be determined by DFT calculations.
| Reaction Species | Description | Relative Free Energy (kJ/mol) |
|---|---|---|
| Reactants (Phosphite + Aldehyde + Base) | Initial separated species | 0 |
| Pre-reaction Complex | Reactants associate via non-covalent interactions | -15 |
| Transition State | Highest energy point; C-P bond forming | +75 |
| Product Complex | Product associated with the catalyst | -40 |
| Products (α-hydroxyphosphonate + Base) | Final separated species | -30 |
Molecular Dynamics Simulations for Interfacial Phenomena
Molecular dynamics (MD) simulations offer a molecular-level lens to examine the behavior of dioleyl hydrogen phosphite at interfaces, a key aspect of its function as a surfactant or nanoparticle ligand. nih.gov These simulations model the motions and interactions of atoms and molecules over time, revealing dynamic processes and equilibrium structures at interfaces like oil-water or solid-liquid boundaries. nih.govresearchgate.net
Given its amphiphilic structure—a polar phosphite head and two long, nonpolar oleyl tails—this compound readily adsorbs at interfaces. MD simulations can visualize this process, showing how the molecules orient themselves to minimize free energy. nih.gov At an oil-water interface, for example, simulations demonstrate that the hydrophilic phosphite headgroups will face the water phase while the hydrophobic oleyl tails extend into the oil phase. This arrangement disrupts the interface and leads to a reduction in interfacial tension, a key characteristic of surfactants. nih.gov
In the context of nanotechnology, MD simulations are invaluable for understanding how this compound functions as a capping agent to stabilize nanoparticles. rsc.org Simulations can model the adsorption of these ligand molecules onto a nanoparticle surface, providing insights into:
Binding Affinity : Calculating the energy of adsorption of the phosphite headgroup onto the nanoparticle surface.
Ligand Conformation : Observing how the long oleyl chains arrange themselves around the nanoparticle core, providing a steric barrier that prevents aggregation. uic.edu
Solvent Interactions : Modeling how the ligand-coated nanoparticle interacts with the surrounding solvent, which determines its dispersibility.
These computational studies provide a dynamic, atomistic picture that complements experimental observations, aiding in the rational design of surfactants and nanoparticle systems. researchgate.netrsc.org
Table 2: Typical Outputs from Molecular Dynamics Simulations of Interfacial Systems This table summarizes common parameters and findings from MD simulations of amphiphilic molecules like this compound at various interfaces.
| Interfacial System | Property Investigated | Typical Simulation Finding |
|---|---|---|
| Oil-Water Interface | Interfacial Tension (IFT) | Significant IFT reduction upon surfactant adsorption |
| Oil-Water Interface | Molecular Orientation | Polar headgroups in water; nonpolar tails in oil |
| Nanoparticle in Solvent | Ligand Adsorption Energy | Favorable binding energy between phosphite group and nanoparticle surface |
| Nanoparticle in Solvent | Radial Distribution Function | Shows distinct layers of the ligand shell and solvent around the nanoparticle |
| Nanoparticle in Solvent | Ligand Shell Thickness | A defined layer thickness consistent with the length of the oleyl chains |
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Approaches with Enhanced Efficiency and Selectivity
The conventional synthesis of dialkyl hydrogen phosphites, including dioleyl hydrogen phosphite (B83602), often involves the reaction of phosphorus trichloride (B1173362) with the corresponding alcohol. evitachem.comechemi.comgoogle.com While effective, this method presents challenges related to the handling of hazardous reagents and selectivity, particularly for unsymmetrical phosphites. Future research is focused on developing more efficient, selective, and safer synthetic routes.
Advanced synthetic platforms such as continuous flow chemistry and microwave-assisted synthesis offer precise control over reaction parameters, leading to shorter reaction times, higher yields, and improved safety profiles. researchgate.netmdpi.com The alcoholysis of dialkyl H-phosphonates in a continuous flow microwave reactor has been shown to be effective for producing both symmetrical and unsymmetrical phosphites by carefully controlling the reaction conditions. mdpi.com
Furthermore, phase-transfer catalysis (PTC) presents a powerful tool for conducting reactions between reactants in immiscible phases, which can enhance reaction rates and yields in the synthesis of organophosphorus compounds. unimi.itcrdeepjournal.orgwisdomlib.org The development of biocatalytic and organocatalytic methods also represents a promising frontier for the asymmetric synthesis of chiral organophosphorus compounds, offering high selectivity under mild conditions. mdpi.comunl.pt
| Synthetic Approach | Key Advantages | Research Focus for Dioleyl Hydrogen Phosphite |
|---|---|---|
| Continuous Flow Synthesis | Precise control of temperature and time, enhanced safety, scalability. researchgate.netmdpi.com | Optimization of flow conditions for high-purity this compound; synthesis of unsymmetrical analogues. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potential for solvent-free reactions. mdpi.com | Investigating catalyst-free alcoholysis of phosphites with oleyl alcohol. |
| Phase-Transfer Catalysis (PTC) | Increased reaction rates, use of inexpensive and safer reagents, applicable to multiphase systems. crdeepjournal.orgwisdomlib.org | Development of PTC methods for the selective O-alkylation to produce this compound. |
| Biocatalysis/Organocatalysis | High enantioselectivity, mild reaction conditions, environmentally benign. mdpi.comunl.pt | Enzymatic or organocatalytic routes to P-chiral analogues of this compound. |
Exploration of Untapped Catalytic Potentials and Ligand Architectures
Phosphite ligands are integral to homogeneous catalysis due to their unique electronic and steric properties. alfachemic.com They have been successfully employed in various transition-metal-catalyzed reactions, including asymmetric hydrogenation, hydroformylation, and cross-coupling reactions. alfachemic.comrsc.orgnih.gov The oleyl groups in this compound introduce specific steric bulk and lipophilicity, which could be harnessed to develop novel catalyst systems with unique activities and selectivities.
Future research will likely explore the use of this compound and its derivatives as ligands in asymmetric catalysis. The synthesis of P-chiral versions of such phosphites could lead to highly effective catalysts for producing enantiomerically pure compounds, which are crucial in the pharmaceutical and agrochemical industries. nih.govjst.go.jpnih.govresearchgate.net The long alkyl chains may also facilitate catalyst solubility in nonpolar media or even enable catalyst recycling through liquid-liquid separation.
The design of new ligand architectures based on the this compound scaffold is another promising avenue. By modifying the phosphorus center or the oleyl chains, ligands can be fine-tuned for specific catalytic applications, potentially leading to catalysts with superior performance compared to existing systems.
| Catalytic Application | Role of Phosphite Ligand | Potential of this compound-Based Ligands |
|---|---|---|
| Asymmetric Hydrogenation | Control enantioselectivity and activity of rhodium or iridium catalysts. nih.govdicp.ac.cnnih.gov | The steric hindrance of the oleyl groups could create a unique chiral pocket, leading to high enantioselectivity. |
| Hydroformylation | Influence regioselectivity (linear vs. branched aldehydes) and reaction rate. rsc.org | The electronic properties can be tuned to favor specific aldehyde isomers. |
| Cross-Coupling Reactions | Stabilize the metal center and facilitate oxidative addition and reductive elimination steps. | Enhanced solubility in organic solvents could be advantageous for specific cross-coupling methodologies. |
| Asymmetric 1,4-Addition | Generate chiral copper complexes for the enantioselective formation of C-C bonds. alfachemic.com | Development of novel P-chiral ligands for highly selective conjugate addition reactions. |
Integration into Next-Generation Functional Materials beyond current applications
While dialkyl hydrogen phosphites are known for their roles as antioxidants, thermal stabilizers in polymers like PVC, and lubricant additives, their potential in advanced functional materials is largely unexplored. echemi.comgalatachemicals.comamfine.comresearchgate.net The unique combination of a reactive phosphorus center and long, flexible oleyl chains makes this compound an attractive building block for next-generation materials.
In polymer science, incorporating this compound into polymer backbones or as a functional additive could lead to materials with enhanced properties. For instance, its presence could impart self-healing capabilities, improved flame retardancy, or enhanced thermal stability. In the field of bioplastics, which often suffer from hydrolytic degradation, phosphite-based stabilizers can significantly extend their service life. fraunhofer.de
Furthermore, the broader field of organophosphorus chemistry has demonstrated applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), as well as in energy storage as components of polymer electrolytes for lithium-ion batteries. nih.govmdpi.comresearchgate.netrsc.orgacs.orgscispace.comresearchgate.netresearchgate.netacs.orgrsc.org Research into phosphorus-containing polymers suggests that these materials can offer a unique combination of properties, including flame retardancy and high ionic conductivity. mdpi.comresearchgate.netresearchgate.net
| Material Application Area | Potential Function of this compound | Emerging Paradigm |
|---|---|---|
| Self-Healing Polymers | The P-H bond can participate in dynamic covalent chemistries, enabling reversible bond formation. | Creation of durable materials that can repair damage autonomously. |
| Advanced Polymer Stabilizers | Acts as a co-stabilizer in bioplastics to prevent hydrolytic degradation and improve longevity. fraunhofer.de | Development of sustainable and long-lasting bio-based plastics. |
| Energy Storage | As a plasticizer or component in phosphorus-containing polymer electrolytes for safer lithium-ion batteries. mdpi.comresearchgate.net | Designing safer, non-flammable electrolytes with high performance. |
| Optoelectronics | Incorporation into conjugated polymer systems to tune electronic and photophysical properties. nih.govrsc.org | Development of novel organophosphorus materials for OLEDs and solar cells. |
Sustainable Chemistry and Circular Economy Perspectives in this compound Research
The principles of sustainable chemistry and the circular economy are increasingly guiding chemical research and industrial practices. For this compound, this paradigm shift involves considering the entire life cycle of the compound, from its synthesis to its end-of-life.
A significant advantage of this compound is that its precursor, oleyl alcohol, can be derived from renewable bio-based sources like vegetable oils. evitachem.com This aligns with the green chemistry principle of using renewable feedstocks. Future research will focus on ensuring that the entire synthetic process is environmentally benign, minimizing waste and energy consumption.
The concept of a circular economy for phosphorus is gaining traction due to the finite nature of phosphate (B84403) rock, the primary source of phosphorus. rsc.orgincopa.org This involves developing methods for the recovery and recycling of phosphorus from waste streams. rsc.org For products containing this compound, such as plastics and lubricants, research into efficient recycling technologies will be crucial. This could involve the chemical recycling of polymers to recover the organophosphorus additives or the development of biodegradable formulations where the phosphorus can be returned to the environment in a benign form. researchgate.net The enzymatic bioremediation of organophosphate compounds is also an area of active research that could contribute to a circular economy. nih.gov
| Sustainability Aspect | Relevance to this compound | Future Research Direction |
|---|---|---|
| Renewable Feedstocks | Oleyl alcohol can be sourced from bio-based oils. | Life cycle assessment to compare bio-based vs. petrochemical routes. |
| Green Synthesis | Adoption of catalysis, flow chemistry, and safer reagents. researchgate.netmdpi.com | Minimizing the environmental footprint of the production process. |
| Phosphorus Recycling | Recovery of phosphorus from end-of-life products containing the phosphite. rsc.org | Developing chemical or enzymatic methods to recycle phosphorus from waste plastics and lubricants. researchgate.netnih.gov |
| Biodegradability | Designing the molecule for controlled degradation after its useful life. | Studying the environmental fate and impact of this compound and its degradation products. |
Q & A
Q. What are the optimal synthetic conditions for Dioleyl hydrogen phosphite, and how do reaction parameters influence yield?
this compound is synthesized via transesterification, typically using catalysts like organic tin. Key parameters include:
- Temperature : 130–140°C to ensure efficient reaction kinetics without decomposition .
- Molar Ratios : A 1:2:2 ratio of phosphite precursor (e.g., triethyl phosphite), alcohol (e.g., oleyl alcohol), and catalyst maximizes yield (~95%) .
- Reaction Time : 2 hours balances completion and side-product minimization . Methodological Tip: Monitor reaction progress via TLC or ³¹P-NMR to optimize termination points.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR Spectroscopy : ¹H, ¹³C, and ³¹P-NMR confirm molecular structure and phosphite ester bonding .
- Mass Spectrometry (HRMS) : Validates molecular weight (582.92 g/mol) and detects impurities .
- Polar Surface Area Analysis : Topological polar surface area (~38.7 Ų) indicates solubility and reactivity .
Q. What are the primary chemical reactions involving this compound in organic synthesis?
- Phosphorylation : Reacts with phenols or amines to form phosphonates, crucial for bioactive compound synthesis .
- Epoxide Ring-Opening : Generates dihydroxyacetone phosphate (DHAP), a glycolysis intermediate, via nucleophilic attack .
- Fluorination : Participates in fluorinating amino acid esters for pharmaceutical precursors .
Advanced Research Questions
Q. How does the phosphite group in this compound mediate nucleophilic reactions mechanistically?
The P(III) center acts as a soft nucleophile, attacking electrophilic substrates (e.g., epoxides or carbonyls). Hydrogen bonding between the phosphite’s hydroxyl group and substrates (e.g., DMAP) stabilizes transition states, enhancing regioselectivity . Contradiction Alert : Conflicting reports on catalytic efficiency may arise from varying solvent polarity or moisture content, which hydrolyzes phosphites .
Q. What environmental factors destabilize this compound, and how can stability be improved during storage?
- Moisture : Hydrolyzes to phosphoric acid derivatives; store under inert gas (N₂/Ar) at 2–8°C .
- pH : Degrades rapidly in acidic/basic conditions; maintain neutral buffers (pH 6–7) in reactions .
- Light/Oxygen : UV exposure and O₂ promote oxidation; use amber vials and antioxidants like BHT .
Q. How can researchers resolve contradictions in reported bioactivity data for phosphite esters?
- Controlled Replication : Standardize solvent purity, humidity, and catalyst batches across studies .
- Advanced Analytics : Use HPLC-MS to quantify side products (e.g., hydrolyzed phosphates) that may skew bioactivity results .
- Computational Modeling : DFT calculations predict reactive intermediates and validate experimental outcomes .
Q. What toxicological precautions are warranted when handling this compound?
- Acute Exposure : Limited data, but related phosphites (e.g., dimethyl hydrogen phosphite) show carcinogenicity in rodents (IARC Group 3). Assume similar risks; use PPE (gloves, goggles) and fume hoods .
- Waste Disposal : Segregate halogenated waste and consult hazardous material protocols due to potential aquatic toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
